molecular formula C9H9BrFNO B1402350 2-(4-bromo-2-fluorophenyl)-N-methylacetamide CAS No. 1426050-20-5

2-(4-bromo-2-fluorophenyl)-N-methylacetamide

Cat. No.: B1402350
CAS No.: 1426050-20-5
M. Wt: 246.08 g/mol
InChI Key: HYJUYPDIBLNHJI-UHFFFAOYSA-N
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Description

2-(4-bromo-2-fluorophenyl)-N-methylacetamide is an organic compound that features a bromine and fluorine substituted phenyl ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-fluorophenyl)-N-methylacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with N-methylacetamide under specific conditions. The process may include:

    Nucleophilic Substitution: The bromine and fluorine atoms on the phenyl ring make it a suitable candidate for nucleophilic substitution reactions.

    Amidation: The reaction between 4-bromo-2-fluoroaniline and N-methylacetamide is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-fluorophenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine and fluorine, it can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

2-(4-bromo-2-fluorophenyl)-N-methylacetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique properties make it suitable for developing new materials with specific characteristics.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism by which 2-(4-bromo-2-fluorophenyl)-N-methylacetamide exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and reactivity with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluorobiphenyl: Similar in structure but lacks the acetamide group.

    4-bromo-2-fluorophenylacetic acid: Contains a carboxylic acid group instead of an acetamide.

Uniqueness

2-(4-bromo-2-fluorophenyl)-N-methylacetamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring combined with an acetamide group

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-12-9(13)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJUYPDIBLNHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-(4-bromo-2-fluorophenyl)acetic acid (10.56 mmol) in dichloromethane (20 mL) was treated with oxalyl chloride (31.7 mmol) and dimethylformamide (0.106 mmol). Effervescense was observed for fifteen minutes. When the bubbling had ceased, the reaction was concentrated to dryness in vacuo. The resulting oil was dissolved with dichloromethane and was concentrated to dryness in vacuo. The material was then diluted with tetrahydrofuran (20 mL) and was treated with methanamine (31.7 mmol) dropwise. Effervescense was again observed. A precipitate formed as the reaction was stirred over a two hour period. The contents of the reaction were concentrated to dryness in vacuo and were then dissolved in a minimal amount of methanol. Ethyl acetate was then added to this solution until a solid precipitated. The precipitate was collected by vacuum filtration. In a similar manner, two additional crops were collected from the mother liquor. The resulting solids were combined and triturated with dichloromethane. Purification of the solid by silica gel chromatography (0-5% methanol/dichloromethane) afforded the title compound as a white solid (610 mg, 22% yield). MS(ES)+ m/e 246.0/247.8 [M+H]+ (bromide isotope pattern).
Quantity
10.56 mmol
Type
reactant
Reaction Step One
Quantity
31.7 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.106 mmol
Type
catalyst
Reaction Step One
Quantity
31.7 mmol
Type
reactant
Reaction Step Two
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromo-2-fluorophenyl)-N-methylacetamide
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